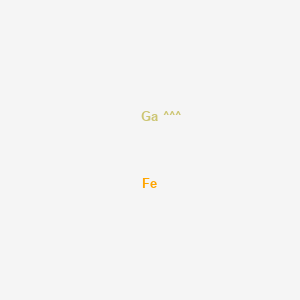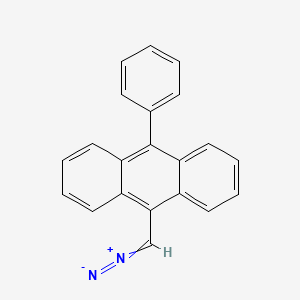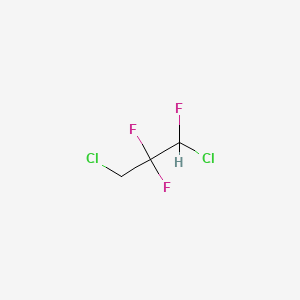
1,3-Dichloro-1,2,2-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-1,2,2-trifluoropropane is an organofluorine compound with the molecular formula C₃H₃Cl₂F₃. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals.
Vorbereitungsmethoden
1,3-Dichloro-1,2,2-trifluoropropane can be synthesized through several methods. One common synthetic route involves the photochlorination of 3,3,3-trifluoropropene in the presence of chlorine gas. The reaction is carried out in a photochlorination reaction kettle, followed by rectification to obtain the desired product . Another method involves the gas-phase catalytic dehydrochlorination of 2,3-dichloro-1,1,1-trifluoropropane using a fixed bed reactor filled with a catalyst .
Analyse Chemischer Reaktionen
1,3-Dichloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can be hydrolyzed to form corresponding alcohols and halide ions.
Common reagents used in these reactions include chlorine gas, hydrogen fluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-1,2,2-trifluoropropane has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.
Biology and Medicine: The compound is studied for its potential use in pharmaceuticals and as a reagent in biochemical research.
Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-1,2,2-trifluoropropane involves the cleavage of carbon-halogen bonds, leading to the formation of primary alcohols, halide ions, and protons. This process is catalyzed by specific enzymes or catalysts that facilitate the hydrolytic cleavage of these bonds .
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloro-1,2,2-trifluoropropane can be compared with other similar compounds such as:
3,3-Dichloro-1,1,1-trifluoropropane: Similar in structure but differs in the position of chlorine atoms.
2,3-Dichloro-1,1,1-trifluoropropane: Another isomer with different reactivity and applications.
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: Contains additional chlorine atoms, leading to different chemical properties.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability compared to its isomers and other related compounds.
Eigenschaften
CAS-Nummer |
67406-68-2 |
|---|---|
Molekularformel |
C3H3Cl2F3 |
Molekulargewicht |
166.95 g/mol |
IUPAC-Name |
1,3-dichloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-1-3(7,8)2(5)6/h2H,1H2 |
InChI-Schlüssel |
RYTOJOQLZSURDX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)Cl)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
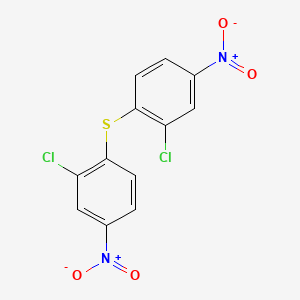
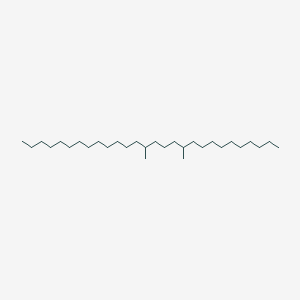
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
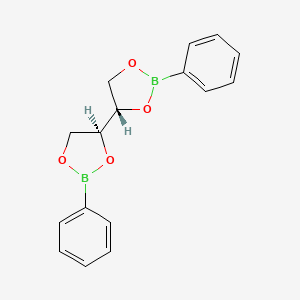
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
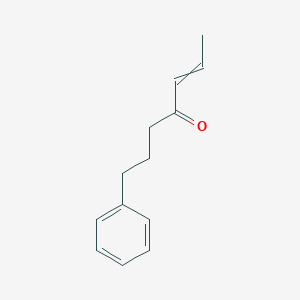
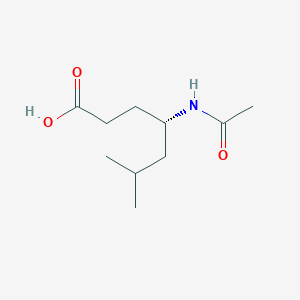
![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)
![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

